
N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with a suitable benzene derivative, which is then aminated and cyclized with hydrazine hydrate to form the core indazole or triazole structure. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and similar compounds involves condensation reactions with isocyanato derivatives . The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a triazole ring similar to the one in the target compound, was achieved through a five-step process starting with 4-chlorobenzenamine . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The crystal structures of the related compounds have been determined, indicating that they belong to specific space groups and have defined cell parameters . Although the exact molecular structure of N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not provided, it can be inferred that it would have a similar crystalline structure to these related compounds, with a triazole ring as a core feature.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of the compounds, but they do mention the key step of condensation in their synthesis . This suggests that the target compound may also undergo similar reactions, particularly in its synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be hypothesized based on the properties of the related compounds described in the papers. These compounds have been characterized by NMR and MS, which are common techniques for determining the structure and purity of organic compounds . The related compounds also exhibit biological activity, such as the inhibition of cancer cell proliferation, which could suggest potential pharmacological properties for the target compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Triazole Derivatives
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives, showcasing a methodology that could potentially be applicable to the synthesis of the specified compound. These derivatives were evaluated for their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antimicrobial Applications
Another study highlighted the antitumor activities of imidazotetrazine derivatives, which share structural similarities with triazoles. These compounds exhibited curative activities against certain leukemia types, suggesting potential antitumor applications for triazole derivatives (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-6-9-16(10-7-14)24-13(3)18(22-23-24)19(25)21-17-11-15(20)8-5-12(17)2/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIPRVAOJJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

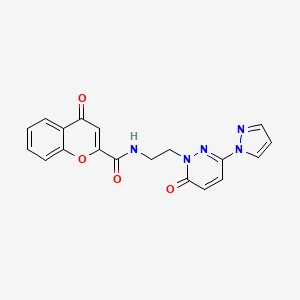
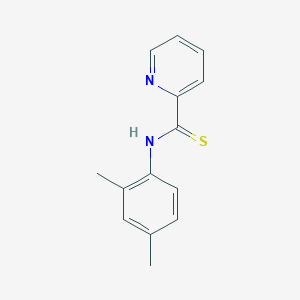
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)

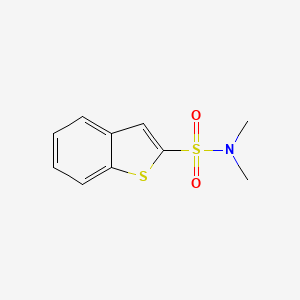


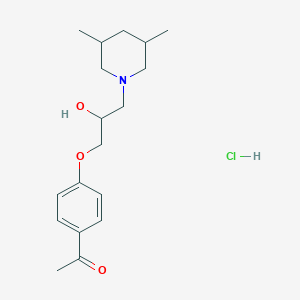
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
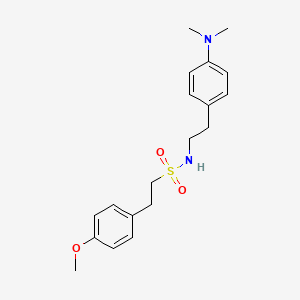
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)